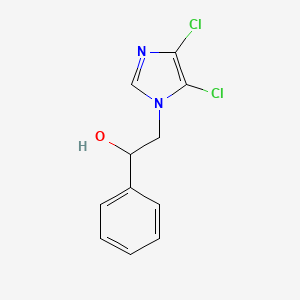

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanol

Description

Properties

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-10-11(13)15(7-14-10)6-9(16)8-4-2-1-3-5-8/h1-5,7,9,16H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKULNVAWIODSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC(=C2Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanol typically involves the reaction of 4,5-dichloroimidazole with phenylethanol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:

Step 1: Preparation of 4,5-dichloroimidazole.

Step 2: Reaction of 4,5-dichloroimidazole with phenylethanol in the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on the Imidazole Ring

- 2-(1H-Imidazol-1-yl)-1-phenylethanol (Parent Compound): Lacks chloro substituents, exhibiting moderate antifungal activity (MIC = 8–32 µg/mL against Candida albicans) .

- 4,5-Dichloro Derivative : The dichloro substitution increases steric bulk and electron deficiency, enhancing interactions with CYP51’s hydrophobic active site. This is analogous to miconazole, a clinically used antifungal with dichloro-substituted imidazole .

- 5-Nitroimidazole Analogues : Derivatives with nitro groups (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) show shifted activity toward antiprotozoal targets due to nitro group redox properties, highlighting substituent-dependent mechanistic divergence .

Modifications on the Phenylethanol Backbone

- Aromatic Esters/Carbamates : Biphenyl ester derivatives (e.g., compound 6a-c ) demonstrate superior antifungal activity (MIC = 0.5–2 µg/mL) compared to fluconazole (MIC = 4 µg/mL), attributed to improved membrane permeability and target affinity .

- Halogenated Phenyl Groups: Fluorophenyl variants (e.g., 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol) exhibit reduced activity compared to dichloro derivatives, suggesting chlorine’s superior hydrophobic and electronic effects .

Antifungal Activity

*Estimated based on SAR trends from miconazole and biphenyl ester data.

Mechanistic Insights

- CYP51 Inhibition: Docking studies on Trypanosoma cruzi CYP51 reveal that dichloro-substituted imidazoles form stronger van der Waals interactions with the enzyme’s heme-binding pocket compared to non-halogenated analogues .

- Solubility and Bioavailability : Chloro substituents reduce aqueous solubility but improve logP values (e.g., miconazole logP = 6.1), favoring tissue penetration .

Biological Activity

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloroimidazole with phenylethanol. The reaction may require specific conditions such as the presence of a base and suitable solvents to facilitate the process. Common synthetic routes include:

- Preparation of 4,5-Dichloroimidazole : This is synthesized through various methods depending on the desired purity and yield.

- Reaction with Phenylethanol : The two components are combined under controlled conditions to yield the target compound.

Antifungal Properties

Research has highlighted the antifungal activity of derivatives of imidazole compounds, including this compound. A study evaluated a series of aromatic ester and carbamate derivatives for their antifungal properties against Candida albicans and non-albicans strains. Notably, some derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than fluconazole, indicating enhanced efficacy:

| Compound | MIC (μg/mL) against C. albicans | MIC (μg/mL) against non-albicans |

|---|---|---|

| 6c | 1.7 ± 1.4 | 1.9 ± 2.0 |

| (-)-6a | 30 times more active than fluconazole | N/A |

| (-)-6b | 90 times more active than fluconazole | N/A |

The study also demonstrated that the racemic mixtures showed low cytotoxicity against human monocytic cells (U937), with a CC50 greater than 128 μg/mL for compound 6a .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its antifungal activity.

Case Studies

Several case studies have investigated the biological activity of imidazole derivatives:

- Antifungal Activity Study : A series of compounds were tested for their antifungal properties, revealing that certain derivatives were more effective than traditional antifungals like fluconazole.

- Cytotoxicity Assessment : Evaluations showed that while many derivatives were potent against fungal strains, they maintained a favorable safety profile in human cell lines.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Antifungal Activity |

|---|---|

| This compound | High |

| 2-(4,5-Dichloroimidazolyl)acetonitrile | Moderate |

| 2-(4,5-Dichloroimidazolyl)ethanethioamide | Variable |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanol, and how can reaction conditions be optimized?

- Synthesis Pathway : The compound is typically synthesized via a multi-step process. First, 2-chloro-1-(2,4-dichlorophenyl)ethanone reacts with imidazole derivatives under heating (70°C) in the presence of triethylamine to form a ketone intermediate. This intermediate is reduced using potassium borohydride to yield 2-(1H-imidazol-1-yl)-1-phenylethanol. Further functionalization may involve condensation with chloromethyl-substituted aromatics under reflux with NaOH and PEG600 .

- Optimization : Reaction efficiency depends on solvent choice (e.g., dichloromethane or acetonitrile), base selection (triethylamine or sodium bicarbonate), and catalyst loading. For example, doubling the catalyst dose does not improve yields, but halving it significantly reduces conversion rates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

- Methodology :

- 1H NMR : Peaks for the phenyl group (δ 7.2–7.5 ppm), imidazole protons (δ 7.0–8.5 ppm), and the ethanol moiety (δ 3.5–4.5 ppm for CH2 and OH) are critical. The splitting pattern of the ethanol CH2 group confirms substitution at the imidazole nitrogen .

- 13C NMR : Signals for the dichloroimidazole carbons (δ 120–140 ppm) and the phenyl carbons (δ 125–135 ppm) validate the core structure .

Q. What solvents are suitable for recrystallizing this compound, and how does solubility impact purification?

- Solvent Selection : The compound is soluble in polar organic solvents (ethanol, dichloromethane) but has limited water solubility. Recrystallization is best achieved using ethanol/water mixtures or acetonitrile .

- Purification Challenges : Low aqueous solubility necessitates column chromatography (e.g., silica gel with PE-EA eluent) for high-purity isolation .

Advanced Research Questions

Q. How do the 4,5-dichloro substituents on the imidazole ring influence electronic properties and reactivity?

- Electronic Effects : The electron-withdrawing chlorine atoms increase the electrophilicity of the imidazole ring, enhancing susceptibility to nucleophilic substitution (e.g., at the C-2 position). This is critical for designing derivatives with tailored bioactivity .

- Spectroscopic Evidence : X-ray crystallography (e.g., C–Cl bond lengths ~1.73 Å) and computational studies (HOMO-LUMO gaps) quantify these effects .

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Docking Studies : Molecular docking against biological targets (e.g., Trypanosoma cruzi CYP51) using software like AutoDock Vina can predict binding affinities. For example, derivatives with para-substituted phenyl groups show enhanced antiprotozoal activity due to hydrophobic interactions .

- Software : OLEX2 and WinGX are used for crystallographic refinement, while Gaussian or ORCA facilitate DFT calculations to model electronic properties .

Q. How can contradictory NMR and X-ray data be resolved during structural validation?

- Case Study : If NMR suggests a planar imidazole ring but X-ray reveals slight puckering, consider dynamic effects (e.g., ring flexibility in solution). Use variable-temperature NMR or DFT geometry optimization to reconcile discrepancies .

- Validation Tools : Cross-reference with Cambridge Structural Database entries for similar imidazole derivatives .

Q. What strategies mitigate hydrolysis of the ethanol moiety during biological assays?

- Stabilization :

- Use pro-drug formulations (e.g., acetyl-protected derivatives).

- Adjust assay pH to avoid acidic/basic conditions that accelerate hydrolysis .

- Analytical Monitoring : LC-MS tracks degradation products in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.